molecular formula C12H16N2O3 B8372532 4-[(2-Nitrophenyl)ethyl]morpholine

4-[(2-Nitrophenyl)ethyl]morpholine

Cat. No.: B8372532
M. Wt: 236.27 g/mol
InChI Key: AJDBWRDAVBIXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Nitrophenyl)ethyl]morpholine is a nitrogen-containing heterocyclic compound featuring a morpholine ring linked via an ethyl spacer to a 2-nitrophenyl group. The nitro group at the ortho position of the phenyl ring and the ethyl bridge distinguish it from simpler morpholine derivatives. This compound’s structure grants it unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-[2-(2-nitrophenyl)ethyl]morpholine

InChI

InChI=1S/C12H16N2O3/c15-14(16)12-4-2-1-3-11(12)5-6-13-7-9-17-10-8-13/h1-4H,5-10H2

InChI Key

AJDBWRDAVBIXCF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 4-[(2-Nitrophenyl)ethyl]morpholine and its structural analogs:

Compound Name Molecular Formula Substituent Features Key Properties/Applications References
This compound C₁₂H₁₆N₂O₃ Ethyl-linked 2-nitrophenyl group Potential anticancer intermediate N/A
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃ Direct 4-nitrophenyl attachment Antitumor intermediate; m.p. 148–152°C
4-[2-(4-Nitrophenoxy)ethyl]morpholine C₁₂H₁₆N₂O₄ Ethyl-linked 4-nitrophenoxy group Higher polarity due to ether linkage
4-(2-Chloro-4-nitrophenyl)morpholine C₁₀H₁₁ClN₂O₃ Chloro and nitro substituents on phenyl Synthetic intermediate for drug discovery
4-(2-Fluoro-4-nitrophenyl)morpholine C₁₀H₁₁FN₂O₃ Fluoro and nitro substituents on phenyl Enhanced electronic effects
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S Thiomorpholine ring (sulfur instead of oxygen) Broader pharmacological applications

Physicochemical Properties

  • Melting Points :
    • 4-(4-Nitrophenyl)morpholine: 148–152°C .
    • This compound (predicted): Lower than 148°C due to reduced crystallinity from the ethyl spacer.
  • Solubility: Ethyl-linked derivatives (e.g., 4-[2-(4-nitrophenoxy)ethyl]morpholine) exhibit higher lipophilicity compared to direct phenyl-attached analogs .
  • Conformational Stability : Morpholine rings in analogs like 4-(4-nitrophenyl)morpholine adopt chair conformations stabilized by aromatic stacking (perpendicular distance: 3.77 Å) . The ethyl spacer in the target compound likely introduces flexibility, altering packing efficiency.

Environmental and Industrial Relevance

  • 4-(4-Nitrophenyl)morpholine : Investigated for environmental applications due to its nitro group’s redox activity .
  • 4-(2-Nitrobutyl)morpholine mixtures : Used as biocides (e.g., Bioban P 1487) in industrial settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.